6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4,5-trimethoxybenzoate
Description
6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4,5-trimethoxybenzoate is a complex organic compound that belongs to the class of benzofuran derivatives.
Properties
IUPAC Name |
ethyl 6-bromo-2-methyl-5-(3,4,5-trimethoxybenzoyl)oxy-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrO8/c1-6-29-22(25)19-11(2)30-15-10-14(23)16(9-13(15)19)31-21(24)12-7-17(26-3)20(28-5)18(8-12)27-4/h7-10H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPSIBCAUDCABB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4,5-trimethoxybenzoate typically involves multi-step organic reactions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis . These methods require precise control of reaction conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Additionally, the selection of appropriate catalysts and reaction conditions is crucial for optimizing the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Coupling Reactions: Suzuki–Miyaura coupling is a common method for forming carbon-carbon bonds in benzofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Coupling Reactions: Palladium catalysts (Pd(PPh₃)₄) and boronic acids are used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, and coupling reactions can form new carbon-carbon bonds.
Scientific Research Applications
6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4,5-trimethoxybenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, benzofuran derivatives are known to inhibit enzymes involved in microbial growth, making them potential antimicrobial agents . Additionally, the compound may interact with cellular pathways involved in cancer progression, providing a basis for its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound of the benzofuran family, known for its antimicrobial and anticancer activities.
3,4,5-Trimethoxybenzoic Acid: A related compound with similar structural features and biological activities.
2-Methylbenzofuran:
Uniqueness
6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4,5-trimethoxybenzoate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromo and ethoxycarbonyl groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Biological Activity
6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4,5-trimethoxybenzoate is a complex organic compound belonging to the benzofuran family. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview.
Chemical Structure and Properties
The molecular formula of 6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4,5-trimethoxybenzoate is with a molecular weight of approximately 417.2 g/mol. The structural features include a bromine atom, an ethoxycarbonyl group, and multiple methoxy substituents that contribute to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H23BrO5 |
| Molecular Weight | 417.2 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. A study focusing on related compounds demonstrated that modifications in the benzofuran structure can enhance antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the bromine atom and ethoxycarbonyl group is believed to play a crucial role in enhancing these effects.
Anticancer Properties
The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism of action may involve inducing apoptosis through the modulation of specific signaling pathways associated with cell survival and death.
Case Study: Inhibition of Cancer Cell Lines
A recent study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth, with an IC50 value determined at 25 µM after 48 hours of treatment.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis |
| HeLa | 30 | Cell cycle arrest |
| A549 | 35 | Inhibition of migration |
The biological activity of 6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4,5-trimethoxybenzoate is largely attributed to its ability to interact with specific molecular targets within cells. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : It could bind to receptors that regulate cell growth and apoptosis, thereby altering normal cellular functions.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to apoptosis in cancer cells.
Comparative Analysis
When compared to similar benzofuran derivatives such as psoralen and angelicin, 6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4,5-trimethoxybenzoate exhibits unique properties due to its specific functional groups. These differences may enhance its biological activity and therapeutic potential.
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| Psoralen | Used in phototherapy | Antipsoriatic |
| Angelicin | Known for phototoxicity | Anticancer |
| 6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4,5-trimethoxybenzoate | Bromine and ethoxycarbonyl groups | Antimicrobial and anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
